6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(16)15-14-9/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHZSZNMYXIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NNC(=O)C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Ring Formation via Hydrazine Cyclization
- Substituted acetophenones bearing methoxy groups (such as 2,3,4-trimethoxyacetophenone) are reacted with glyoxylic acid in acetic acid to form α-keto acids.
- These intermediates are treated with hydrazine hydrate to afford the pyridazinone ring system in high yields (80–95%).
- The cyclization step is typically performed under reflux conditions in ethanol or acetic acid, with reaction times ranging from 2 to 10 hours depending on the scale and substrate.
Hydroxylation to Form Pyridazin-3-ol
- The conversion of pyridazinones to pyridazin-3-ols is often achieved by hydrolysis under acidic conditions.
- Heating the pyridazine derivatives in glacial acetic acid induces ring transformations and hydroxylation at the 3-position.
- Oxidation steps using hydrogen peroxide and ammonium molybdate catalysts have been used for related compounds to achieve hydroxylation or oxidation of sulfur-containing intermediates.
Representative Synthetic Scheme
| Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3,4-Trimethoxyacetophenone + Glyoxylic acid | Acetic acid, reflux, 3-4 hours | 80–95 | Formation of α-keto acid intermediate |
| 2 | Intermediate + Hydrazine hydrate | Ethanol, reflux, 2-10 hours | 80–95 | Cyclization to pyridazinone ring |
| 3 | Pyridazinone + Halogenated aromatic compound | DMF, 80 °C, 40 min | 46–68 | Aromatic substitution at 6-position |
| 4 | Pyridazinone derivative | Glacial acetic acid, heat | 41–86 | Hydrolysis to pyridazin-3-ol |
| 5 | Purification | Column chromatography | — | Use of silica gel, petroleum ether/ethyl acetate eluent |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR are employed to confirm the substitution pattern and ring formation, typically in solvents like DMSO-d6 or CDCl3.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity.
- Chromatography : Column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate is standard for purification.
- Melting Point Determination : Used to assess purity and confirm identity of crystalline products.
Research Findings and Optimization Notes
- Reaction yields vary significantly depending on solvent, temperature, and reaction time. For example, the Friedel-Crafts step's yield improved from 46% to 68% by switching to DMF as solvent and optimizing temperature and time.
- The hydrolysis step to convert pyridazine to pyridazin-3-ol showed yields ranging from 41% to 86% depending on the substituents and reaction conditions.
- Microwave irradiation has been used to accelerate some pyridazine ring-forming reactions, reducing reaction times and improving yields.
- The presence of multiple methoxy groups on the phenyl ring influences reactivity and solubility, requiring careful control of reaction parameters to minimize side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural features and biological activities of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol and related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity
- Trimethoxyphenyl vs. Chlorophenyl: The 2,3,4-trimethoxyphenyl group in the target compound may confer enhanced solubility and tubulin-binding capacity compared to chlorinated analogs (e.g., 5-chloro-6-phenyl derivatives in ).
- Thiazole vs. Methoxy Groups : The thiazole-containing analog () exhibits a lower calculated LogD (0.55), suggesting reduced lipophilicity compared to trimethoxyphenyl derivatives. This could impact membrane permeability and bioavailability.
Core Structure Variations
- Pyridazine vs. Pyridine Rings : The pyridazine core (six-membered ring with two adjacent nitrogen atoms) in the target compound differs from pyridine derivatives (e.g., 2,3,6-trimethoxypyridin-4-ol in ). Pyridazine’s electron-deficient nature may influence reactivity and binding specificity.
Antitumor Potential
- The patent in emphasizes that 2,3,4-trimethoxyphenyl-substituted compounds demonstrate cytotoxicity against cancer cell lines, likely via microtubule disruption. In contrast, the chlorophenethylamino derivative () lacks reported activity data, highlighting the critical role of substituent selection.
Biological Activity
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. The compound features a pyridazin-3-ol core substituted with a trimethoxyphenyl group, which enhances its lipophilicity and may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Trimethoxyphenyl group : Three methoxy groups (-OCH₃) attached to a phenyl ring, enhancing solubility and biological activity.
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound may inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer).
- Mechanism : The compound likely induces apoptosis through cell cycle arrest and modulation of key signaling pathways associated with cancer progression .
Anti-inflammatory Activity
The compound has also demonstrated promising anti-inflammatory effects. In vitro assays have indicated its ability to inhibit cyclooxygenase (COX) enzymes:
- IC₅₀ Values : The IC₅₀ for COX-2 inhibition was reported at 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
The mechanisms through which this compound exerts its effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell survival and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(2-hydroxyphenyl)-2H-pyridazin-3-one | Structure | Hydroxy group enhances solubility |
| 6-(4-methoxyphenyl)pyridazin-3-one | Structure | Exhibits potent antimicrobial activity |
| 5-(dimethylamino)-pyridazinone | Structure | Known for neuroprotective effects |
The tri-methoxy substitution pattern on the phenyl ring of this compound distinguishes it from other derivatives by potentially enhancing its lipophilicity and biological activity profile.
Case Studies
- In Vitro Studies : A study evaluated the anticancer efficacy of various pyridazine derivatives against human cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of cell growth and induction of apoptosis .
- Animal Models : Preliminary in vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of pyridazine exhibited reduced inflammation compared to control groups .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol?
The compound is synthesized via condensation reactions between substituted phenylhydrazines and α,β-unsaturated ketones, followed by cyclization under acidic or basic conditions. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the pyridazine core . Key intermediates include trimethoxyphenyl boronic acids or esters for regioselective coupling.
Q. How can the structure and purity of this compound be validated experimentally?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and substituent orientation.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns.
- Single-crystal X-ray diffraction resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in related pyridazinone derivatives .
- HPLC with UV/Vis or MS detection assesses purity (>95% required for pharmacological studies) .
Q. What experimental strategies are used to determine the solubility and physicochemical properties of this compound?
- Shake-flask method : Measure equilibrium solubility in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
- Thermogravimetric analysis (TGA) evaluates thermal stability.
- LogP determination : Use reverse-phase HPLC or octanol-water partitioning to assess hydrophobicity, critical for bioavailability predictions .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The B3LYP/6-31G(d,p) basis set is widely used for pyridazine derivatives .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or enzymes) using software like AutoDock Vina. Trimethoxy groups may enhance binding via π-π stacking or hydrogen bonding .
Q. How to design structure-activity relationship (SAR) studies for this compound in pharmacological research?
- Substituent variation : Systematically modify methoxy groups (e.g., replace with halogens or alkyl chains) to evaluate their impact on bioactivity.
- Biological assays : Test against disease-relevant targets (e.g., cancer cell lines or inflammatory markers) using dose-response curves (IC₅₀ determination). Cross-reference with analogs like 6-phenylpyridazin-3-ones for SAR trends .
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazin-3-ol derivatives?
- Orthogonal assay validation : Confirm activity using independent methods (e.g., enzymatic vs. cell-based assays).
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may contribute to observed effects .
- Batch-to-batch reproducibility : Ensure synthetic consistency via QC protocols (e.g., NMR purity checks) .
Q. What strategies are recommended to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂) to identify degradation pathways.
- Plasma stability assays : Incubate with human or animal plasma to assess enzymatic hydrolysis.
- pH-rate profiling : Determine degradation kinetics in buffers simulating gastrointestinal or lysosomal environments .
Q. How can isotopic labeling aid in tracking the compound’s metabolic fate in biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
